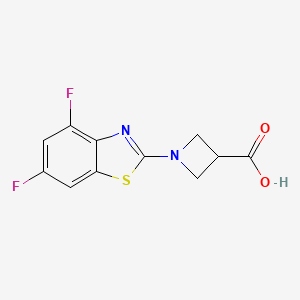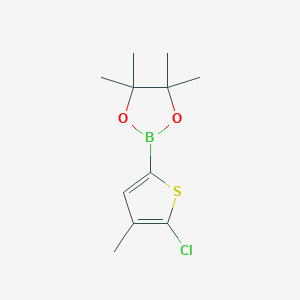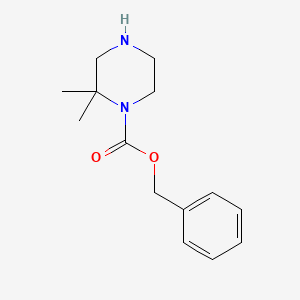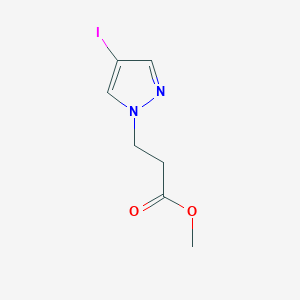
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Descripción general
Descripción
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, also known as Iodopropynyl Butylcarbamate, is a chemical compound used as a preservative in cosmetics, toiletries, and other consumer products. It is a synthetic, broad-spectrum fungicide and bactericide that has been used for over 40 years to protect products from microbial degradation. Iodopropynyl Butylcarbamate is a water-soluble, non-volatile, and non-toxic compound that is effective against a wide range of fungi, bacteria, and yeast. It is also stable in a wide range of pH levels, making it an ideal preservative for many products.
Aplicaciones Científicas De Investigación
Biomedical Research
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a compound that can be utilized in the synthesis of 1H-pyrazolo[3,4-b]pyridines , which are of significant interest in biomedical research . These compounds have shown a variety of biological activities and are structurally similar to purine bases, making them potential candidates for drug development. They have been used to create molecules with antitumor and antiviral properties, contributing to the search for new therapeutic agents.
Agriculture
In agriculture, this compound’s derivatives, particularly those with a pyrazole core, have been explored for their herbicidal and fungicidal properties . The ability to design compounds that can selectively target pests and diseases in crops without harming the plants themselves is a valuable asset in developing more efficient and environmentally friendly agricultural chemicals.
Material Science
The pyrazole moiety, which is part of the structure of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, is known for its incorporation into materials that exhibit electronic and optical properties useful in material science . These materials can be applied in the creation of novel sensors, organic semiconductors, and other advanced materials that require specific electronic characteristics.
Environmental Science
Compounds derived from methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate may be used in environmental science to develop sensors that detect pollutants or changes in environmental conditions. The high reactivity and specificity of these compounds make them suitable for creating sensitive detection systems that can monitor ecological health and safety .
Biochemistry
In biochemistry, the compound is valuable for its role in synthesizing molecules that interact with various biological pathways . For instance, it can be used to create inhibitors or activators of enzymes, receptors, or other proteins, aiding in the study of biochemical processes and the development of new biochemical assays .
Pharmacology
The pyrazole ring found in methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a common feature in many pharmacologically active compounds. It has been incorporated into molecules with a wide range of activities, including antimicrobial , anti-inflammatory , anticancer , and antidiabetic effects, making it a versatile tool in drug discovery and development .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as reagents or building blocks for developing novel analytical methods. Their reactivity can be harnessed to create specific reactions that are useful for detecting or quantifying other substances, enhancing the precision and sensitivity of analytical techniques .
Synthesis of Heterocyclic Compounds
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new chemical entities with potential applications across multiple scientific disciplines, from medicinal chemistry to materials science .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the 1h-pyrazol moiety have been reported to exhibit a broad range of biological activities .
Mode of Action
Compounds containing the 1h-pyrazol moiety are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
It’s known that 1h-pyrazol derivatives can influence a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds containing the 1h-pyrazol moiety are known to exhibit a variety of biological activities .
Propiedades
IUPAC Name |
methyl 3-(4-iodopyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVCLROHSZHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



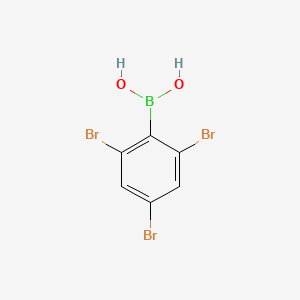
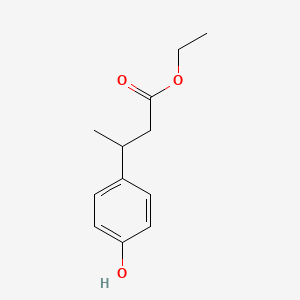
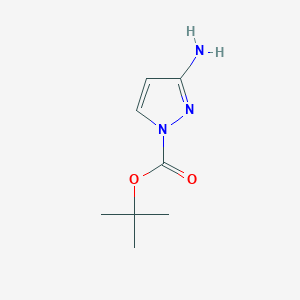
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)


![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)

